2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile
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Overview
Description
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted pyrimidines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as an EGFR inhibitor, the compound mimics ATP and binds to the kinase domain of the receptor, thereby blocking its activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where overactive EGFR signaling is a common feature.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile
- 2-amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile
- 2-amino-4-(benzofuran-2-yl)pyrimidine-5-carbonitrile
Uniqueness
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
357284-81-2 |
---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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